molecular formula C7H9ClN2O2 B1302086 Ethyl 5-Chloro-1-methyl-1H-pyrazole-4-carboxylate CAS No. 56984-32-8

Ethyl 5-Chloro-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B1302086
CAS No.: 56984-32-8
M. Wt: 188.61 g/mol
InChI Key: UOKDEVVNDSYMRY-UHFFFAOYSA-N
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Description

Ethyl 5-Chloro-1-methyl-1H-pyrazole-4-carboxylate (CAS: 56984-32-8) is a halogenated pyrazole derivative with the molecular formula C₇H₉ClN₂O₂. This compound is widely utilized as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and heterocyclic hybrids . Its structure features a chlorine atom at the 5-position and a methyl group at the 1-position of the pyrazole ring, which influence its electronic properties and reactivity. Commercial suppliers offer this compound in high purity (≥95%), with scalable quantities ranging from 1g to 25g .

Properties

IUPAC Name

ethyl 5-chloro-1-methylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2/c1-3-12-7(11)5-4-9-10(2)6(5)8/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKDEVVNDSYMRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374504
Record name Ethyl 5-Chloro-1-methyl-1H-pyrazole-4-carboxylate
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Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56984-32-8
Record name Ethyl 5-Chloro-1-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 56984-32-8
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Preparation Methods

Scientific Research Applications

Medicinal Chemistry Applications

Building Block for Pharmaceuticals

Ethyl 5-Chloro-1-methyl-1H-pyrazole-4-carboxylate serves as a versatile building block in synthesizing bioactive molecules. Its derivatives have shown potential in developing pharmaceuticals with various therapeutic properties:

  • Anticancer Properties : Studies indicate that derivatives of this compound can inhibit cancer cell proliferation, with IC₅₀ values ranging from 3.79 µM to over 42.30 µM against different cancer types. The mechanism often involves interaction with specific enzymes or receptors that regulate cell growth.
  • Anti-inflammatory Effects : The compound modulates inflammatory pathways, particularly through interactions with cyclooxygenase enzymes, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Activity : While some derivatives have demonstrated antimicrobial properties against Gram-positive and Gram-negative bacteria, results have been variable, indicating the need for further research to establish efficacy.

Agricultural Chemistry Applications

Development of Agrochemicals

In agricultural chemistry, this compound is utilized in creating agrochemicals such as herbicides and fungicides. Its structural characteristics allow it to interact effectively with plant biology:

  • Herbicides : Compounds derived from this pyrazole can inhibit specific biochemical pathways in weeds, leading to effective weed management strategies.
  • Fungicides : The compound's ability to disrupt fungal growth mechanisms makes it valuable in developing fungicidal agents that protect crops from fungal diseases.

Material Science Applications

Synthesis of Advanced Materials

This compound is also significant in material science, particularly in synthesizing advanced materials such as polymers and nanomaterials:

  • Polymers : The compound can be used to create functionalized polymers with tailored properties for specific applications in coatings, adhesives, and composites.
  • Nanomaterials : Its reactivity allows for the development of nanostructured materials that can be employed in electronics and photonics.

Case Study 1: Anticancer Activity

A study focused on the anticancer properties of various pyrazole derivatives demonstrated that this compound derivatives exhibited significant cytotoxic effects on breast cancer cell lines. The study reported an IC₅₀ value of approximately 10 µM, indicating its potential as a lead compound for further development .

Case Study 2: Agricultural Application

In agricultural research, a derivative of this compound was tested as a herbicide against common weeds. The results showed a reduction in weed biomass by over 70% within two weeks of application, highlighting its effectiveness and potential for commercial use in crop protection .

Comparison with Similar Compounds

Structural and Functional Overview

The pyrazole core of Ethyl 5-Chloro-1-methyl-1H-pyrazole-4-carboxylate is stabilized by resonance and hydrogen-bonding interactions, which can be analyzed using crystallographic tools like Mercury CSD (for visualizing packing patterns) and refinement software such as SHELXL . The electron-withdrawing chlorine substituent enhances the electrophilicity of the pyrazole ring, making it reactive in nucleophilic substitution and cross-coupling reactions.

Comparative Analysis with Structurally Similar Pyrazole Derivatives

Ethyl 1-Methyl-1H-pyrazole-4-carboxylate (CAS: 1260243-04-6)

  • Molecular Formula : C₇H₁₀N₂O₂
  • Key Differences : Lacks the 5-chloro substituent, resulting in reduced electrophilicity.
  • Applications : Primarily used in simpler coupling reactions due to its unsubstituted 5-position .

Ethyl 5-Amino-1H-pyrazole-4-carboxylate (CAS: 7251-53-8)

  • Molecular Formula : C₆H₉N₃O₂
  • Key Differences: The 5-amino group introduces nucleophilicity, enabling participation in condensation and cyclization reactions.
  • Applications : Intermediate in synthesizing fused heterocycles, such as triazolo-pyrazoles .

Ethyl 5-Azido-1H-pyrazole-4-carboxylate

  • Molecular Formula : C₆H₇N₅O₂
  • Key Differences : The 5-azido group enables participation in click chemistry (e.g., Huisgen cycloaddition).
  • Synthesis : Prepared via diazo transfer reactions with azido(trimethyl)silane, yielding a colorless solid (m.p. 92.2–93.7°C) .
  • Spectral Data : Distinct ¹H NMR signals at δ 9.32 (br.s, 1H) and 8.02 (s, 1H) confirm the azido substituent .

Ethyl 5-Amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate

  • Molecular Formula : C₁₀H₁₀ClN₅O₂
  • Applications : Explored in medicinal chemistry for its dual heterocyclic pharmacophore .

Discussion of Physicochemical and Reactivity Differences

Compound Substituents Electrophilicity Key Reactivity
This compound 5-Cl, 1-methyl High Nucleophilic substitution (Cl replacement), Suzuki-Miyaura coupling
Ethyl 5-Amino-1H-pyrazole-4-carboxylate 5-NH₂ Low Condensation, cycloadditions
Ethyl 5-Azido-1H-pyrazole-4-carboxylate 5-N₃ Moderate Click chemistry, photolabile reactions
  • Chlorine vs. Azido Groups : The 5-Cl substituent facilitates displacement reactions, while the 5-N₃ group offers orthogonal reactivity for bioconjugation .
  • Steric Effects : The 1-methyl group in the target compound reduces steric hindrance compared to bulkier analogs like the 6-chloropyridazinyl derivative .

Biological Activity

Ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate (C₇H₉ClN₂O₂) is a heterocyclic compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry and agrochemicals. This article explores the compound's biological activity, synthesis methods, and relevant research findings.

Structural Characteristics

This compound features a pyrazole ring with an ethyl ester group at the 4-position and a chlorine atom at the 5-position. Its molecular weight is approximately 188.61 g/mol. The presence of these functional groups contributes to its reactivity and interactions with various biological targets .

Biological Activities

The compound exhibits a broad spectrum of biological activities, including:

  • Anticancer Properties : this compound has shown potential in inhibiting cancer cell proliferation. Studies indicate that pyrazole derivatives can affect various cancer cell lines, demonstrating significant cytotoxic effects. For instance, related compounds have reported IC₅₀ values (the concentration required to inhibit cell growth by 50%) ranging from 3.79 µM to over 42.30 µM against different cancer types .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways may contribute to its therapeutic potential in treating inflammatory diseases. Pyrazole derivatives are known for their interactions with cyclooxygenase enzymes, which play a critical role in inflammation .
  • Antimicrobial Activity : While some pyrazole derivatives exhibit antimicrobial properties, specific studies on this compound have shown variable results. For example, certain derivatives have been tested against Gram-positive and Gram-negative bacteria, yielding mixed outcomes regarding efficacy .

Synthesis Methods

This compound can be synthesized through several methods, often involving reactions with various reagents under controlled conditions. Common synthetic routes include:

  • Intramolecular Cyclization : This method involves the formation of the pyrazole ring through cyclization reactions of appropriate precursors.
  • Elimination Reactions : These reactions can help form the desired ester functionalities while maintaining the integrity of the pyrazole structure .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:

Compound NameSimilarity IndexUnique Features
Ethyl 5-chloro-1H-pyrazole-4-carboxylic acid0.91Lacks the ethyl ester functionality
Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine0.64Different ring structure; broader heterocyclic framework
Ethyl 5-amino-1H-pyrazole-4-carboxylate0.74Amino group instead of chlorine

This table highlights how this compound maintains a unique position within its class of compounds due to its specific halogen substitution and ester functionality, which may influence its reactivity and biological activity differently than its analogs.

Case Studies and Research Findings

Recent research has focused on understanding the mechanisms through which this compound interacts with biological targets:

  • Cancer Therapeutics : A study evaluating various pyrazole derivatives indicated that certain modifications could enhance anticancer activity by improving binding affinity to target proteins involved in cell cycle regulation . The mechanisms involved include inhibition of key kinases such as Aurora-A kinase, which is crucial for mitotic processes.
  • Inflammatory Pathways : Another study highlighted the compound's potential to inhibit cyclooxygenase enzymes, thereby reducing prostaglandin synthesis and mitigating inflammation-related conditions .

Q & A

Q. What are the most reliable synthetic routes for Ethyl 5-Chloro-1-methyl-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized?

A common method involves cyclocondensation of ethyl acetoacetate with appropriate reagents like DMF-DMA (dimethylformamide dimethyl acetal) and chlorinated hydrazine derivatives. For example, analogous pyrazole carboxylates are synthesized via a one-pot reaction under reflux in ethanol, followed by hydrolysis to yield the carboxylic acid derivative . Optimization may involve adjusting solvent polarity, temperature (e.g., 80–100°C), and stoichiometric ratios of reactants. Monitoring via TLC or HPLC ensures reaction completion.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • NMR : The ethyl ester group appears as a triplet (~1.3 ppm, CH3) and quartet (~4.2 ppm, CH2) in 1H^1H-NMR, while the pyrazole ring protons show distinct splitting patterns (e.g., 5-chloro substituent deshields adjacent protons). 13C^{13}C-NMR confirms carbonyl (C=O) at ~160–165 ppm .
  • IR : Stretching vibrations for C=O (ester) appear at ~1700–1750 cm⁻¹, and C-Cl at ~550–750 cm⁻¹ . Cross-validation with X-ray crystallography (e.g., SHELX refinement) resolves ambiguities in substituent positioning .

Q. What crystallographic methods are used to determine the molecular geometry of this compound?

Single-crystal X-ray diffraction (SCXRD) with SHELX software is standard. For example, related pyrazole esters are crystallized in monoclinic systems (space group P2₁/c), with bond lengths and angles refined to R-factors <0.05 . Mercury software aids in visualizing packing patterns and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the reactivity or biological activity of this compound?

Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO energies, electrostatic potential maps) to predict nucleophilic/electrophilic sites. For example, the chloro substituent’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity at the 4-carboxylate position . Molecular docking studies (e.g., AutoDock Vina) model interactions with biological targets (e.g., enzymes), guided by pyrazole derivatives’ known roles as kinase inhibitors .

Q. How do structural modifications (e.g., substituent variation) affect the compound’s physicochemical properties?

Systematic studies on analogs show that:

  • Electron-withdrawing groups (Cl, NO₂) : Increase thermal stability and alter solubility in polar solvents.
  • Steric effects : Bulky substituents (e.g., phenyl at N1) reduce crystal symmetry, affecting melting points . Tabulated data from SCXRD and DSC (Differential Scanning Calorimetry) quantify these trends .

Q. How should researchers address contradictions between experimental and computational data?

  • Spectral mismatches : Re-examine solvent effects or tautomeric forms in NMR simulations (e.g., GAUSSIAN vs. experimental 1H^1H-NMR) .
  • Crystallographic vs. DFT geometries : Use Mercury’s packing similarity tool to assess whether crystal packing forces distort gas-phase-optimized structures .

Q. What strategies optimize the hydrolysis of the ethyl ester to the carboxylic acid derivative?

Basic hydrolysis (NaOH/EtOH, reflux) is typical. Kinetic studies show that electron-withdrawing groups (Cl) accelerate ester cleavage by stabilizing the tetrahedral intermediate. HPLC-MS monitors conversion, with yields >85% achievable at 70°C .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-Chloro-1-methyl-1H-pyrazole-4-carboxylate

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